Diisopropyl sulfite

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

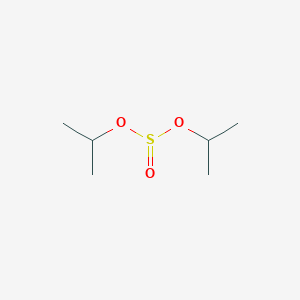

Structure

3D Structure

Propiedades

IUPAC Name |

dipropan-2-yl sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKLEMKAKOISSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336859 | |

| Record name | Diisopropyl sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4773-13-1 | |

| Record name | Diisopropyl sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl Sulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Diisopropyl Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl sulfite, with the chemical formula C₆H₁₄O₃S, is a dialkyl sulfite ester. It serves as a valuable reagent in organic synthesis, particularly in O-sulfation reactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and spectral data to support its application in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₃S | [1] |

| Molecular Weight | 166.24 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Boiling Point | 170 °C | [2][3] |

| Note: Conflicting data exists, with some sources citing 103-104°C[4] or 187.5±9.0 °C at 760 mmHg[5]. The 170°C value is most frequently cited by chemical suppliers. | ||

| Melting Point | -30 °C | [4] |

| Density | 1.01 g/cm³ | [3] |

| Refractive Index | 1.4130 - 1.4170 | [3] |

Table 2: Identification and Safety

| Property | Value | Source(s) |

| IUPAC Name | dipropan-2-yl sulfite | [1] |

| CAS Number | 4773-13-1 | [1] |

| Synonyms | Sulfurous acid, diisopropyl ester; Sulfurous acid, bis(1-methylethyl) ester | [1] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1] |

| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 | [1] |

Table 3: Solubility

| Solvent | Solubility | Source(s) |

| Ethanol | Soluble | [4] |

| Ether | Soluble | [4] |

| Water | Slightly soluble | [4] |

| Note: Quantitative solubility data in common organic solvents is not readily available in the reviewed literature. |

Synthesis of this compound

This compound is typically synthesized by the reaction of isopropanol with thionyl chloride. The following is a general experimental protocol adapted from procedures for similar dialkyl sulfites.

Experimental Protocol: Synthesis from Isopropanol and Thionyl Chloride

Materials:

-

Isopropanol (2 moles)

-

Thionyl chloride (1 mole)

-

Inert gas (e.g., Nitrogen or Argon)

-

Apparatus for reaction under an inert atmosphere, including a dropping funnel and a system for trapping acidic gases.

Procedure:

-

To a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 2 molar equivalents of anhydrous isopropanol.

-

Slowly add 1 molar equivalent of thionyl chloride dropwise to the isopropanol while stirring and maintaining the reaction mixture at a controlled temperature, typically cool to manage the initial exotherm.

-

Throughout the addition, a stream of inert gas is passed through the reaction mixture to help remove the hydrogen chloride gas that is formed.[6]

-

After the addition is complete, the reaction mixture may be gently warmed to ensure the reaction goes to completion.

-

The crude this compound can then be purified by distillation under reduced pressure.

The reaction proceeds in two stages, with the initial formation of an unstable chlorosulfite ester intermediate, which then reacts with a second molecule of isopropanol.[6]

Caption: Synthesis of this compound from isopropanol and thionyl chloride.

Chemical Reactivity

Hydrolysis

Dialkyl sulfites can undergo hydrolysis, particularly in the presence of acids, to regenerate the corresponding alcohol and sulfurous acid (which decomposes to sulfur dioxide and water).[6] The hydrolysis of sulfate esters has been studied, and by analogy, the hydrolysis of sulfite esters is an important consideration for their stability and handling.[2]

Oxidation

The oxidation of dialkyl sulfites can lead to the formation of the corresponding dialkyl sulfates. This is a key step in sulfitylation-oxidation protocols for the preparation of sulfates.[7] The oxidation of the sulfite ion in aqueous solution is a well-studied process and can be initiated by various oxidants.[8]

Reactions with Nucleophiles

This compound is used as a reagent for O-sulfation, where it reacts with alcohols and phenols in the presence of an activator to form sulfate esters.[7]

Spectral Properties

Detailed experimental spectral data for this compound is not widely available in public databases. The following provides an overview of expected and reported spectral information.

-

¹H and ¹³C NMR Spectroscopy: While specific, verified spectra for this compound are not readily found in the searched literature, related compounds such as diisopropyl sulfide have been characterized by NMR. For diisopropyl sulfide, the proton NMR spectrum in CDCl₃ shows signals around 2.9-3.1 ppm for the CH group and around 1.2-1.3 ppm for the CH₃ groups.[9] The ¹³C NMR spectrum of diisopropyl sulfide shows signals at approximately 23.7 ppm and 33.4 ppm.[9] The chemical shifts for this compound are expected to be different due to the presence of the more electronegative oxygen atoms.

-

Infrared (IR) Spectroscopy: PubChem lists the availability of FTIR spectra for this compound, recorded as a neat substance.[1] The spectrum would be expected to show characteristic strong absorptions for the S=O and S-O-C bonds. For sulfites in general, vibrational bands can be observed around 973, 633, and 495 cm⁻¹.[10]

-

Mass Spectrometry: GC-MS data for this compound is referenced in the NIST Mass Spectrometry Data Center and PubChem.[1] The fragmentation pattern would be influenced by the sulfite ester functionality.

Safety Information

This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C6H14O3S | CID 536816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 3. This compound | 4773-13-1 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 4773-13-1|亚硫酸二异丙酯|this compound|MFCD06200838-范德生物科技公司 [bio-fount.com]

- 6. DE487253C - Process for the preparation of dialkyl sulfites - Google Patents [patents.google.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. (Bi)sulfite Oxidation by Copper,Zinc-Superoxide Dismutase: Sulfite-Derived, Radical-Initiated Protein Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. photonics.com [photonics.com]

Diisopropyl Sulfite (CAS 4773-13-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl sulfite (CAS 4773-13-1) is a dialkyl sulfite ester that serves as a versatile reagent in organic synthesis. This technical guide provides an in-depth overview of its physicochemical properties, spectroscopic data, synthesis, and key reactions. Particular emphasis is placed on its emerging role as an O-sulfation agent, a critical transformation in the synthesis of biologically active molecules and drug candidates. Detailed experimental protocols and safety information are also included to facilitate its practical application in a research and development setting.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4773-13-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₁₄O₃S | [1][2][4][6][7] |

| Molecular Weight | 166.24 g/mol | [1][2][4][7] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 170 °C | [2][5] |

| Density | 1.01 g/mL at 20 °C | [2] |

| Refractive Index (n²⁰/D) | 1.413 - 1.42 | [2] |

| Melting Point | Data not available | [4][7] |

| Flash Point | 67 °C | [2] |

| Purity | >98.0% (GC) | [2][4] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the methine (-CH) and methyl (-CH₃) protons of the isopropyl groups are expected. The methine proton would appear as a septet, and the methyl protons as a doublet. | [5] |

| ¹³C NMR | Two distinct signals are expected, one for the methine carbon and one for the methyl carbons of the isopropyl groups. | [5] |

| FT-IR | Characteristic strong absorption bands for S=O stretching (around 1200 cm⁻¹) and C-O stretching are expected. | [6] |

| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. | [6] |

Synthesis and Experimental Protocols

This compound can be synthesized by the reaction of isopropanol with thionyl chloride. This reaction proceeds through the formation of an intermediate isopropyl chlorosulfite.

General Synthesis of Dialkyl Sulfites

A general and adaptable method for the synthesis of dialkyl sulfites involves the slow, dropwise addition of thionyl chloride to the corresponding absolute alcohol in the absence of moisture.[1][8] To drive the reaction to completion and remove the hydrochloric acid byproduct, a stream of an inert gas, such as nitrogen, is passed through the reaction mixture.[1] This procedure is typically performed at a controlled temperature to manage the exothermic nature of the initial reaction phase.[8]

Illustrative Experimental Protocol for this compound Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for dialkyl sulfites.[1][8]

Materials:

-

Isopropanol (absolute)

-

Thionyl chloride

-

Nitrogen gas

-

Apparatus for reaction under inert atmosphere, including a two- or three-necked round-bottom flask, a dropping funnel, and a gas inlet/outlet.

Procedure:

-

A two- or three-necked round-bottom flask is charged with 2 moles of absolute isopropanol.

-

The flask is equipped with a dropping funnel, a gas inlet for nitrogen, and a gas outlet connected to a trap for acidic gases.

-

A slow, steady stream of nitrogen is passed through the apparatus.

-

1 mole of thionyl chloride is added to the dropping funnel.

-

The thionyl chloride is added dropwise to the stirred isopropanol over a period of time, while maintaining the reaction temperature. The initial phase of the reaction is exothermic and may require cooling to control the temperature.

-

After the addition is complete, the reaction mixture is gradually warmed to drive the reaction to completion and facilitate the removal of dissolved HCl gas by the nitrogen stream.

-

The crude this compound is then purified, typically by distillation under reduced pressure.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

Role as an Electrophile

The sulfur atom in this compound is electrophilic and susceptible to nucleophilic attack.[9] This reactivity allows it to participate in a variety of substitution reactions.

O-Sulfation Reactions

A significant application of this compound is in O-sulfation reactions. O-sulfation is a crucial post-translational modification in many bioactive molecules and a key transformation in drug discovery.[3] this compound, activated by agents like tetrabutylammonium bisulfate, serves as a robust reagent for the sulfation of a wide range of substrates, including alcohols, phenols, carbohydrates, and amino acids.[2][3] This method offers mild reaction conditions, making it suitable for late-stage functionalization of complex molecules.[2]

Caption: General pathway for O-sulfation using this compound.

Other Reactions

Dialkyl sulfites can undergo hydrolysis in the presence of acid, which can lead to the decomposition of the ester.[1] This highlights the importance of anhydrous conditions during its synthesis and handling.

Role in Drug Development and Medicinal Chemistry

The ability of this compound to act as an efficient O-sulfating agent makes it a valuable tool in drug development. Sulfation can significantly alter the biological activity, solubility, and pharmacokinetic properties of a drug molecule.[3] By enabling the late-stage introduction of sulfate groups, this compound allows for the structural diversification of drug candidates, potentially leading to improved therapeutic profiles.[2] While the broader class of sulfites is used as preservatives in some pharmaceutical formulations, the primary role of this compound in drug development is as a synthetic reagent.

Safety and Handling

This compound is a combustible liquid and causes skin and serious eye irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It is sensitive to moisture and should be stored under an inert atmosphere, typically refrigerated.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with a growing importance in the field of drug discovery. Its ability to facilitate O-sulfation under mild conditions provides a powerful method for the modification of complex, biologically active molecules. This technical guide provides a solid foundation of its properties, synthesis, and reactivity to aid researchers and scientists in its effective and safe utilization. Further research into its applications and the development of more detailed spectroscopic characterization will undoubtedly expand its utility in the scientific community.

References

- 1. DE487253C - Process for the preparation of dialkyl sulfites - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Diisopropyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis and Preparation of Diisopropyl Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of diisopropyl sulfite. The information is curated for professionals in the fields of chemical research and drug development who require a detailed understanding of the preparation of this compound.

Introduction

This compound, with the chemical formula C₆H₁₄O₃S, is a dialkyl sulfite ester. These compounds are valuable intermediates in organic synthesis, often used in the preparation of sulfates and as reactants in various chemical transformations. A thorough understanding of its synthesis and properties is crucial for its effective application in research and development.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of isopropanol with thionyl chloride. This reaction proceeds through the formation of an intermediate chlorosulfite, which then reacts with a second equivalent of the alcohol to yield the final product.

Reaction Mechanism

The reaction mechanism involves a two-step nucleophilic substitution at the sulfur atom of thionyl chloride.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of dialkyl sulfites.[1][2][3]

Materials:

-

Isopropanol (2-propanol), anhydrous

-

Thionyl chloride (SOCl₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser with a gas outlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a condenser. The condenser outlet is connected to a gas bubbler or a trap to neutralize the evolving hydrogen chloride (HCl) gas. The entire apparatus should be dried and assembled under an inert atmosphere.

-

Charging the Reactor: The flask is charged with anhydrous isopropanol (2.0 molar equivalents).

-

Addition of Thionyl Chloride: Thionyl chloride (1.0 molar equivalent) is added dropwise to the stirred isopropanol via the dropping funnel. The reaction is exothermic, and the temperature should be maintained between 0-10 °C using an ice bath during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then stirred for an additional 1-2 hours. To drive the reaction to completion and remove the dissolved HCl, a slow stream of inert gas can be bubbled through the reaction mixture.

-

Work-up: The reaction mixture is then slowly poured into a separatory funnel containing a cold, saturated solution of sodium bicarbonate to neutralize any remaining acid. The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

Drying and Solvent Removal: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Reaction Optimization

Several factors can be optimized to improve the yield and purity of this compound:

-

Order of Addition: It is crucial to add the thionyl chloride to the isopropanol. The reverse addition can lead to the formation of unwanted byproducts.[1]

-

Temperature Control: Maintaining a low temperature during the addition of thionyl chloride minimizes the formation of side products.

-

Removal of HCl: Efficient removal of the hydrogen chloride byproduct shifts the equilibrium towards the product formation. This can be achieved by bubbling an inert gas through the reaction mixture or by performing the reaction in the presence of a non-nucleophilic base like pyridine.[2]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Purification

The crude this compound obtained after the work-up is typically purified by fractional distillation under reduced pressure.[4][5][6] This method is effective in separating the desired product from any unreacted starting materials and high-boiling impurities.

| Parameter | Value |

| Boiling Point | 77-78 °C at 18 mmHg |

| Apparatus | Fractional distillation setup with a Vigreux or packed column. |

| Procedure | The crude product is heated under reduced pressure, and the fraction distilling at the correct temperature and pressure is collected. |

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.6 | Septet | 2H | -CH- |

| ~1.3 | Doublet | 12H | -CH₃ |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Assignment |

| ~69 | -CH- |

| ~24 | -CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent used for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2980-2850 | C-H stretch (alkane) | Strong |

| 1200-1150 | S=O stretch | Strong |

| 1000-960 | C-O stretch | Strong |

Safety Information

-

Isopropanol: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

-

Thionyl Chloride: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water.

-

This compound: May cause skin and eye irritation.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

This guide provides a foundational understanding of the synthesis and preparation of this compound. For specific research applications, further optimization of the described protocols may be necessary.

References

- 1. DE487253C - Process for the preparation of dialkyl sulfites - Google Patents [patents.google.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Purification [chem.rochester.edu]

- 5. chembam.com [chembam.com]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Formula of Diisopropyl Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl sulfite, systematically named dipropan-2-yl sulfite, is an organic compound with the chemical formula C6H14O3S.[1] It belongs to the class of dialkyl sulfites, which are esters of sulfurous acid. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and synthesis of this compound, tailored for professionals in research and drug development. The document summarizes key quantitative data, outlines a detailed experimental protocol for its synthesis, and visualizes the reaction mechanism.

Molecular Structure and Formula

The molecular structure of this compound consists of a central sulfur atom double-bonded to one oxygen atom and single-bonded to two isopropoxy groups. The presence of the lone pair of electrons on the sulfur atom results in a trigonal pyramidal geometry around the sulfur.

Chemical Formula: C6H14O3S[1]

IUPAC Name: dipropan-2-yl sulfite[1]

SMILES: CC(C)OS(=O)OC(C)C

InChI Key: IIKLEMKAKOISSP-UHFFFAOYSA-N[1]

The structural representation of this compound is as follows:

Caption: 2D structural representation of this compound.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while spectroscopic data from GC-MS and FTIR are available in databases, specific bond lengths and angles from crystal structure analysis are not readily found in the searched literature.

| Property | Value | Reference |

| Molecular Weight | 166.24 g/mol | [1] |

| Boiling Point | 103-104 °C | |

| Density | 0.975 g/cm³ | |

| Melting Point | -30 °C |

Experimental Protocols

Synthesis of this compound from Thionyl Chloride and Isopropanol

The synthesis of this compound can be achieved through the reaction of thionyl chloride (SOCl₂) with isopropyl alcohol. This reaction proceeds in two main stages, with the initial formation of an unstable chlorosulfinate ester intermediate.[2] The following protocol is adapted from a general procedure for the synthesis of dialkyl sulfites.[3]

Materials:

-

Thionyl chloride (SOCl₂)

-

Isopropyl alcohol (Propan-2-ol)

-

Anhydrous diethyl ether (optional, as a solvent)

-

Pyridine (optional, to neutralize HCl)

-

Round-bottomed flask

-

Dropping funnel

-

Magnetic stirrer

-

Condenser with a gas trap (for HCl)

-

Ice bath

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap for absorbing hydrogen chloride, place 2 moles of dry isopropyl alcohol.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add 1 mole of thionyl chloride dropwise from the dropping funnel to the stirred isopropyl alcohol. Maintain the reaction temperature below 10 °C during the addition to control the exothermic reaction and minimize side reactions.[2]

-

Reaction Progression: After the complete addition of thionyl chloride, allow the reaction mixture to slowly warm to room temperature. A significant amount of hydrogen chloride gas will be evolved.

-

Completion of Reaction: Gently heat the reaction mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion and to drive off the remaining dissolved hydrogen chloride.[3]

-

Isolation and Purification: After cooling, the crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.

Reaction Mechanism:

The synthesis proceeds through a two-step nucleophilic substitution reaction.

Caption: Reaction mechanism for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and synthesis of this compound. The presented information, including the quantitative data and the detailed experimental protocol, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualization of the synthesis mechanism offers a clear understanding of the reaction pathway. Further research could focus on obtaining precise crystallographic data to determine the exact bond lengths and angles within the molecule.

References

A Comprehensive Technical Guide on the Solubility of Diisopropyl Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl sulfite ((CH₃)₂CHO)₂SO is a dialkyl sulfite ester that finds applications in organic synthesis and as a potential additive in various formulations. A thorough understanding of its solubility in different solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a detailed overview of the known solubility characteristics of this compound, methodologies for its precise quantitative determination, and a generalized experimental workflow. Due to the limited availability of specific quantitative solubility data in published literature, this guide emphasizes the experimental protocols for determining these values.

Solubility Profile of this compound

Currently, publicly available quantitative data on the solubility of this compound is limited. However, qualitative descriptions indicate its general behavior in common laboratory solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Reported Solubility | Reference |

| Alcohols | Ethanol | Soluble | [1] |

| Ethers | Diethyl Ether | Soluble | [1] |

| Water | Water | Slightly Soluble | [1] |

This qualitative profile suggests that this compound, a relatively nonpolar organic compound, exhibits good solubility in organic solvents and limited solubility in water, which is consistent with the "like dissolves like" principle of solubility. For precise applications, experimental determination of quantitative solubility is essential.

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the quantitative determination of the solubility of this compound in various solvents. These methods are adapted from standard laboratory procedures for solubility testing of liquid organic compounds.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or a titrimetric setup for sulfite determination.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of a separate, undissolved phase of this compound is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, depending on the solvent and the solute. A preliminary time-course study is recommended to determine the time to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the mixture to stand undisturbed at the constant temperature to allow the undissolved this compound to settle.

-

To ensure complete separation of the undissolved phase, centrifuge the sample at a controlled temperature.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Gas Chromatography (GC) Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Inject the standards and the diluted sample into the GC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

-

-

Titrimetric Method:

-

An alternative method involves the determination of the sulfite content. The dissolved this compound can be hydrolyzed to release sulfite ions, which can then be quantified by iodometric titration. In this method, the sample is treated with a known excess of iodine solution, and the unreacted iodine is back-titrated with a standard solution of sodium thiosulfate.

-

-

3. Data Presentation:

-

Express the solubility in units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a weight percentage.

Protocol 2: Visual Miscibility Test (Qualitative)

This is a rapid, qualitative method to determine if this compound is miscible, partially miscible, or immiscible with a solvent at room temperature.

1. Materials and Equipment:

-

This compound

-

Selected solvents

-

Test tubes with stoppers

-

Pipettes

2. Procedure:

-

Add a known volume (e.g., 1 mL) of the solvent to a clean, dry test tube.

-

Incrementally add known volumes of this compound to the solvent, stoppering and vortexing the test tube after each addition.

-

Observe the mixture for the formation of a single homogeneous phase (miscible), two distinct layers (immiscible), or a cloudy solution that may separate upon standing (partially miscible).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility using the shake-flask method followed by GC analysis.

References

Diisopropyl Sulfite (CAS 4773-13-1): A Technical Safety and Hazard Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for diisopropyl sulfite. The information presented is based on currently available Safety Data Sheets (SDS) and chemical databases. It is intended to inform researchers and laboratory personnel of the potential hazards and to provide guidance on safe handling practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 4773-13-1 | [1][2][3] |

| Molecular Formula | C₆H₁₄O₃S | [3] |

| Molecular Weight | 166.24 g/mol | [3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 170 °C | [1] |

| Flash Point | 67 °C | [1] |

| Density (Specific Gravity at 20/20 °C) | 1.01 | [1] |

| Refractive Index | ~1.42 | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided in Table 2.

| Hazard Class | GHS Classification | Hazard Statement | Source(s) |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][2][4] |

Hazard Pictogram:

Toxicological Information

There is a significant lack of publicly available quantitative toxicological data for this compound, such as LD50 (median lethal dose) values for oral, dermal, or inhalation routes of exposure. Many search results are confounded with data for the structurally different and more toxic compound, diisopropyl sulfate. Therefore, no quantitative toxicological values are presented in this guide to avoid misrepresentation of the hazard profile. The primary documented toxicological effects are skin and eye irritation.[4]

Reactivity and Stability

This compound is known to be sensitive to air and heat.[1] It should be stored under an inert atmosphere and in a refrigerated environment (0-10°C).[1] Incompatible materials have not been extensively documented in the available safety data sheets.

Upon decomposition, this compound may produce hazardous substances, including carbon dioxide and hydrogen sulfide.[3][5]

Handling and Personal Protective Equipment (PPE)

Due to the identified hazards, specific precautions should be taken when handling this compound. The logical workflow for risk mitigation is outlined in the diagram below.

References

Diisopropyl Sulfite: A Comprehensive Technical Review for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, properties, and applications of diisopropyl sulfite, a versatile reagent in organic chemistry with emerging potential in drug development and materials science.

Introduction

This compound [(CH₃)₂CHO]₂SO, is a dialkyl ester of sulfurous acid. While its close analog, diisopropyl sulfate, has been more extensively studied, this compound possesses unique chemical properties that make it a valuable reagent in its own right, particularly in the realm of O-sulfation and as a potential electrolyte additive. This technical guide provides a comprehensive overview of the current research on this compound, including its synthesis, physical and chemical properties, spectroscopic data, and known applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₃S | [2] |

| Molecular Weight | 166.24 g/mol | [2] |

| CAS Number | 4773-13-1 | [2] |

| Boiling Point | 170 °C | [1] |

| Density | 1.01 g/cm³ | [1] |

| Refractive Index | 1.4130-1.4170 | [1] |

| Flash Point | 67 °C | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

| Solubility | Soluble in organic solvents. | |

| IUPAC Name | dipropan-2-yl sulfite | [2] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Data for the closely related diisopropyl sulfoxide shows characteristic signals for the isopropyl protons. | [4] |

| ¹³C NMR | Data for the related diisopropyl sulfoxide is available. | [4] |

| Infrared (IR) Spectroscopy | FTIR spectra are available from various databases. | [2] |

| Mass Spectrometry (MS) | GC-MS data is available, providing fragmentation patterns for identification. | [2] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of isopropanol with thionyl chloride.

General Experimental Protocol: Synthesis from Isopropanol and Thionyl Chloride

This procedure is adapted from the general synthesis of n-butyl sulfite and can be applied to the preparation of this compound.[5]

Materials:

-

Isopropanol (dry)

-

Thionyl chloride (distilled)

-

Inert gas (e.g., nitrogen or argon)

-

Apparatus for reaction under inert atmosphere, including a dropping funnel and a system for trapping evolved HCl gas.

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to an acid gas trap, place dry isopropanol.

-

Slowly add thionyl chloride dropwise to the stirred isopropanol. The reaction is exothermic, and the temperature should be controlled, initially with cooling if necessary.

-

After the addition is complete, the reaction mixture is gradually heated to reflux to drive the reaction to completion and to remove dissolved hydrogen chloride.

-

The crude this compound is then purified by vacuum distillation.

Reaction Stoichiometry:

2 (CH₃)₂CHOH + SOCl₂ → [(CH₃)₂CHO]₂SO + 2 HCl

Caption: Synthesis of this compound.

Chemical Reactions and Applications

This compound serves as a versatile reagent in several chemical transformations, with its applications primarily centered around its role as a sulfating and alkylating agent.

O-Sulfation Reactions

This compound is a key reagent in O-sulfation, a critical modification for many bioactive molecules.[6] When activated by tetrabutylammonium bisulfate, it provides a robust method for the functionalization of a wide range of substrates, including alcohols and phenols.[6][7][8] This method is particularly valuable in drug discovery for the late-stage functionalization of complex molecules.[6]

General Workflow for O-Sulfation:

Caption: O-Sulfation using this compound.

Applications in Drug Development and Peptide Synthesis

The ability of this compound to effect O-sulfation under mild conditions makes it a valuable tool in medicinal chemistry and peptide synthesis.[6] Sulfation can alter the biological activity and pharmacokinetic properties of drug candidates and peptides.

Use as an Electrolyte Additive

Organic sulfites, including this compound, have been investigated as electrolyte additives in lithium-ion batteries. They can contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrodes, which can improve battery performance and cycle life.[9]

Safety and Toxicology

This compound is classified as a skin and eye irritant.[2] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[1][10]

GHS Hazard Information:

Detailed toxicological studies specifically on this compound are limited. However, data on related alkyl sulfites suggest that acute oral toxicity is generally low, with the primary effect being gastrointestinal irritation.[6] It is important to distinguish this compound from diisopropyl sulfate, which is a suspected carcinogen.[11][12]

Conclusion

This compound is a reagent with significant potential in organic synthesis, particularly for O-sulfation reactions relevant to drug discovery and the modification of bioactive molecules. Its application as an electrolyte additive in battery technology is also an emerging area of research. While a general understanding of its synthesis and properties exists, further research into its specific reaction mechanisms, a broader range of applications, and a more detailed toxicological profile will be crucial for its full exploitation in scientific and industrial settings. This guide provides a foundational resource for professionals seeking to understand and utilize this versatile chemical.

References

- 1. This compound | 4773-13-1 [amp.chemicalbook.com]

- 2. This compound | C6H14O3S | CID 536816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4773-13-1 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Selective oxidation of primary and secondary alcohols using di-isopropyl sulphide–N-chlorosuccinimide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Diisopropyl Sulfate (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]

- 12. Diisopropyl sulfate | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Diisopropyl Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of diisopropyl sulfite (C₆H₁₄O₃S), a key organic intermediate. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for its identification and quality control.

Spectroscopic Data Summary

The empirical formula of this compound is C₆H₁₄O₃S, and its calculated molecular weight is 166.24 g/mol .[1] The spectral data presented below provides a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While extensive searches of publicly available spectral databases did not yield experimental ¹H and ¹³C NMR data specifically for this compound, a predicted spectrum can be inferred based on its chemical structure. The molecule possesses symmetry, with two equivalent isopropyl groups attached to the central sulfite moiety. This would lead to a simplified NMR spectrum.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.7 | Septet | 2H | -CH- |

| ~ 1.3 - 1.4 | Doublet | 12H | -CH₃ |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 68 - 72 | -CH- |

| ~ 22 - 25 | -CH₃ |

Note: These are predicted values and may differ from experimental results. The chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the S=O and C-O stretching vibrations.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Strong | C-H stretch (alkane) |

| 1200-1150 | Strong | S=O stretch |

| 1000-950 | Strong | C-O stretch |

Data sourced from SpectraBase.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) shows a characteristic fragmentation pattern.

Key Mass Spectrometry Peaks (m/z)

| m/z | Relative Intensity | Possible Fragment |

| 166 | Low | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - C₃H₅]⁺ |

| 83 | High | [M - C₃H₇O]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

-

Data Acquisition :

-

For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, number of scans, and relaxation delay.

-

For ¹³C NMR , a proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

-

-

Data Processing : The acquired free induction decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS (0 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.

-

Sample Application : Place a small drop of liquid this compound directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.[2][3]

-

Data Acquisition : Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Data Processing : The instrument software automatically performs the background subtraction and presents the data as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the range of 1-10 µg/mL.

-

GC Method Setup :

-

Injector : Set the injector temperature to ensure rapid vaporization of the sample (e.g., 250 °C).

-

Column : Use a capillary column appropriate for the analysis of moderately polar volatile compounds (e.g., a DB-5ms or equivalent).

-

Oven Program : A temperature program is used to separate the components of the sample. For this compound, a typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).

-

Carrier Gas : Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

MS Method Setup :

-

Ionization : Electron ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer : Set the mass analyzer to scan a relevant mass range (e.g., m/z 35-200).

-

Detector : The detector records the abundance of the ions at each mass-to-charge ratio.

-

-

Data Acquisition and Analysis : Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. The mass spectrum of this compound can be identified by its retention time and by comparing its fragmentation pattern to a reference library (e.g., NIST).

Visualized Workflows and Relationships

The following diagrams illustrate the workflow of spectral analysis and the relationship between the spectroscopic techniques and the structural information they provide for this compound.

Experimental workflow for the spectral analysis of this compound.

Logical relationship between spectroscopic methods and structural information.

References

An In-depth Technical Guide to Di(propan-2-yl) Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of di(propan-2-yl) sulfite, also known by its IUPAC name, dipropan-2-yl sulfite. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its relevance within biological systems through a depiction of the sulfite metabolism pathway.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as diisopropyl sulfite is dipropan-2-yl sulfite .[1] Its chemical structure consists of a sulfurous acid molecule esterified with two isopropyl groups.

Synonyms: this compound, Sulfurous acid, diisopropyl ester, Sulfurous acid, bis(1-methylethyl) ester.[1] CAS Number: 4773-13-1[1] Molecular Formula: C₆H₁₄O₃S[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for dipropan-2-yl sulfite is presented in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 166.24 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 103-104 °C | |

| Density | 0.975 g/cm³ | |

| Solubility | Soluble in ethanol and ether, slightly soluble in water. |

Computed Properties

| Property | Value | Source |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 166.066365 g/mol | [1] |

| Monoisotopic Mass | 166.066365 g/mol | [1] |

| Topological Polar Surface Area | 54.7 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 121 | [1] |

Spectroscopic Data

| Spectroscopy | Data Highlights | Source |

| Mass Spectrometry (GC-MS) | Available in the NIST Mass Spectrometry Data Center. | [1] |

| Infrared (IR) Spectra | FTIR and ATR-IR spectra are available. | [1] |

Experimental Protocols

Synthesis of Di(propan-2-yl) Sulfite

This protocol describes the synthesis of dipropan-2-yl sulfite from isopropanol and thionyl chloride. This method is adapted from established procedures for the preparation of other dialkyl sulfites.

Materials:

-

Isopropanol (propan-2-ol), anhydrous

-

Thionyl chloride (SOCl₂)

-

Pyridine, anhydrous

-

Diethyl ether, anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous isopropanol (2.0 equivalents) and anhydrous pyridine (2.2 equivalents). Cool the flask in an ice bath with stirring.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.0 equivalent) dropwise from the dropping funnel to the cooled isopropanol-pyridine mixture. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Dilute the reaction mixture with anhydrous diethyl ether. Filter the mixture to remove the pyridinium hydrochloride precipitate.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure dipropan-2-yl sulfite.

Biological Context: Sulfite Metabolism Pathway

Di(propan-2-yl) sulfite, as a sulfite-containing compound, is relevant to the broader biological pathways of sulfur metabolism. In humans, sulfites are metabolized through a specific enzymatic pathway primarily in the liver. Understanding this pathway is crucial for assessing the potential biological effects and toxicity of sulfite-containing compounds.[2][3]

This pathway illustrates the conversion of sulfur-containing amino acids into sulfite, which is then oxidized to sulfate by the molybdenum-dependent enzyme sulfite oxidase.[4] The resulting sulfate is a less toxic compound that can be readily excreted from the body.[2]

Toxicological Profile

While specific toxicological data for di(propan-2-yl) sulfite is limited, the toxicity of sulfites, in general, has been studied. High concentrations of sulfites have been shown to induce apoptosis and inhibit cell proliferation in human hepatocytes.[5] The mechanism of toxicity is believed to involve damage to mitochondrial integrity.[5] Furthermore, some individuals exhibit sulfite sensitivity, which can lead to allergic-like reactions.[6]

Conclusion

This technical guide provides essential information on di(propan-2-yl) sulfite for the scientific community. The compilation of its physicochemical properties, a detailed synthetic protocol, and the context of its metabolism offers a foundational resource for researchers and professionals engaged in chemical synthesis, drug development, and toxicological studies. Further research into the specific biological activities and toxicological profile of di(propan-2-yl) sulfite is warranted to expand upon the foundational knowledge presented herein.

References

- 1. This compound | C6H14O3S | CID 536816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worldhealthlaboratories.com [worldhealthlaboratories.com]

- 3. scholars.nova.edu [scholars.nova.edu]

- 4. portlandclinicofnaturalhealth.com [portlandclinicofnaturalhealth.com]

- 5. Mechanism analysis of toxicity of sodium sulfite to human hepatocytes L02 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of sulfite sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Diisopropyl Sulfite as a Potential Electrolyte Additive in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

The performance, safety, and longevity of lithium-ion batteries (LIBs) are critically dependent on the composition of the electrolyte. Electrolyte additives, even in small quantities, can significantly modify the properties of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI), thereby enhancing battery performance. Sulfur-containing compounds, particularly sulfites, have been investigated as effective additives for forming stable SEI layers.

This document provides detailed application notes on the use of diisopropyl sulfite ((CH₃)₂CHO)₂SO) as a potential electrolyte additive in lithium-ion batteries. Due to the limited direct research on this compound, this document draws upon existing studies of other acyclic sulfites, such as dimethyl sulfite (DMS) and diethyl sulfite (DES), to infer its potential mechanism and performance benefits. The provided protocols are designed to enable researchers to systematically evaluate this compound and other novel acyclic sulfite additives.

Proposed Mechanism of Action

Acyclic sulfites like this compound are expected to function as SEI-forming additives. Due to the sulfur atom, they typically have a lower reduction potential than carbonate solvents (e.g., ethylene carbonate, EC). This allows them to be preferentially reduced on the anode surface during the initial formation cycles. The reduction of this compound is hypothesized to form a stable, inorganic-rich SEI layer composed of lithium sulfite (Li₂SO₃) and lithium alkyl sulfates (ROSO₂Li). This stable SEI layer can effectively suppress the continuous decomposition of the electrolyte, minimize irreversible capacity loss, and improve the cycling stability of the battery.

Caption: Proposed mechanism of this compound in SEI formation.

Anticipated Performance Improvements

The addition of acyclic sulfites to the electrolyte is expected to yield several performance enhancements. The table below summarizes the potential effects based on studies of related compounds like DMS.

| Performance Metric | Expected Improvement with this compound | Rationale (Based on Analogous Compounds) |

| First Cycle Coulombic Efficiency | Increase | Formation of a stable SEI reduces irreversible capacity loss from electrolyte decomposition.[1] |

| Capacity Retention / Cycle Life | Significant Improvement | The robust SEI layer prevents continuous solvent reduction and maintains the structural integrity of the anode.[2] |

| Rate Capability | Moderate Improvement | The sulfite-derived SEI may have lower impedance, facilitating faster Li⁺ transport.[3] |

| Thermal Stability | Enhanced | The presence of DMS has been shown to increase the onset temperature of thermal runaway.[1] |

| Low-Temperature Performance | Potential Improvement | Acyclic sulfites can act as low-viscosity co-solvents, improving ionic conductivity at lower temperatures.[2] |

Experimental Protocols

To evaluate the efficacy of this compound as an electrolyte additive, a series of electrochemical and analytical experiments should be conducted.

Materials and Reagents

-

This compound: High purity (>99%), battery grade.

-

Electrolyte Solvent: Battery grade ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC) (e.g., 1:1:1 v/v/v).

-

Lithium Salt: High purity lithium hexafluorophosphate (LiPF₆).

-

Anode: Graphite-coated copper foil.

-

Cathode: Lithium nickel manganese cobalt oxide (NMC) or lithium cobalt oxide (LCO) coated aluminum foil.

-

Separator: Microporous polyethylene (PE) or polypropylene (PP) film.

-

Cell Hardware: CR2032 coin cell components.

Electrolyte Preparation

-

Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, prepare the baseline electrolyte by dissolving LiPF₆ in the EC/DMC/DEC solvent mixture to a concentration of 1.0 M.

-

Prepare the experimental electrolytes by adding this compound to the baseline electrolyte at various weight percentages (e.g., 0.5%, 1%, 2%, 5% w/w).

-

Stir the solutions overnight to ensure complete dissolution and homogenization.

Coin Cell Assembly

-

Dry all electrodes and separators in a vacuum oven at appropriate temperatures (e.g., 80-120°C) for at least 12 hours.

-

Transfer all components into the argon-filled glovebox.

-

Assemble CR2032 coin cells in the following order: negative casing, graphite anode, separator, add a few drops of electrolyte, lithium-based cathode, spacer disk, spring, and positive casing.

-

Crimp the coin cells to ensure proper sealing.

-

Allow the cells to rest for at least 12 hours to ensure complete wetting of the electrodes.

Electrochemical Characterization

The following workflow outlines the key electrochemical tests to be performed.

Caption: Experimental workflow for evaluating this compound.

-

Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20) for the first two cycles to form a stable SEI layer.

-

Cyclic Voltammetry (CV): Perform CV on half-cells (graphite vs. lithium metal) to identify the reduction potential of this compound.

-

Galvanostatic Cycling: Cycle the cells at a moderate C-rate (e.g., C/2) for an extended number of cycles (e.g., 100-500) to evaluate capacity retention and coulombic efficiency.

-

Rate Capability: Test the cells at various C-rates (from C/10 to 5C) to assess their performance under different current loads.

-

Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to analyze the change in charge transfer resistance and SEI resistance.

Post-mortem Analysis

-

Disassemble the cycled cells inside the argon-filled glovebox.

-

Carefully retrieve the anodes and cathodes and rinse them with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

-

Analyze the surface morphology of the electrodes using Scanning Electron Microscopy (SEM).

-

Characterize the chemical composition of the SEI layer using X-ray Photoelectron Spectroscopy (XPS).

Logical Relationships and Expected Outcomes

The addition of this compound is expected to initiate a cascade of beneficial effects, leading to overall improved battery performance.

References

Application Notes and Protocols for In-Situ SO Generation in Chemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Topic: While the direct use of diisopropyl sulfite for in-situ SO₂ generation is not documented in the reviewed scientific literature, this document provides a comprehensive guide to established and efficient sulfur dioxide surrogates. These alternatives are widely used in research and drug development to safely and effectively generate SO₂ in-situ for the synthesis of sulfonyl-containing compounds. The primary focus will be on 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and inorganic sulfites, which are proven, reliable, and commercially available reagents.

Introduction to In-Situ SO₂ Generation

Sulfur dioxide (SO₂) is a valuable reagent in organic chemistry, serving as a key building block for the synthesis of a wide array of sulfur-containing compounds, including sulfonamides, sulfones, and sulfinic acids. These structural motifs are prevalent in many pharmaceuticals and agrochemicals. However, the direct use of gaseous SO₂ presents significant handling challenges due to its toxicity and pungent odor.[1][2] To circumvent these issues, several solid SO₂ surrogates have been developed, allowing for the convenient and safe in-situ generation of SO₂.[1][2][3] This approach offers numerous advantages, including improved safety, easier experimental setup, and often lower required stoichiometries of the SO₂ source.

The most prominent and well-vetted SO₂ surrogates in modern synthetic chemistry are the crystalline solid DABSO and various inorganic sulfites.[4][5][6] These reagents release SO₂ under specific reaction conditions, enabling a variety of chemical transformations.

Overview of Key SO₂ Surrogates

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

DABSO is a stable, colorless, and crystalline solid that serves as a convenient source of sulfur dioxide.[3] It is an adduct of the tertiary amine DABCO (1,4-diazabicyclo[2.2.2]octane) and two molecules of SO₂. The release of SO₂ from DABSO is typically initiated by a change in reaction conditions, such as temperature or the addition of other reagents, which disrupts the amine-SO₂ charge-transfer complex.[1]

Inorganic Sulfites

Inorganic sulfites, such as sodium metabisulfite (Na₂S₂O₅) and potassium metabisulfite (K₂S₂O₅), are readily available, inexpensive, and stable salts that can serve as effective SO₂ surrogates.[4][5][6][7] The release of SO₂ from these salts is generally achieved under acidic conditions or through specific catalytic cycles, often involving transition metals or photoredox catalysis.[4][5][6]

Data Presentation: Comparison of SO₂ Surrogates

| Feature | DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) | Inorganic Sulfites (e.g., Na₂S₂O₅, K₂S₂O₅) |

| Physical State | Colorless crystalline solid | White crystalline powder |

| SO₂ Content (w/w) | ~53% | ~67% (for Na₂S₂O₅) |

| Solubility | Soluble in various organic solvents (e.g., dioxane, DMF) | Generally soluble in water, sparingly soluble in organic solvents |

| Release Conditions | Thermal, or by reaction with various reagents | Acidic conditions, transition metal catalysis, photocatalysis |

| Key Applications | Synthesis of sulfonamides, sulfones, sulfinic acids | Synthesis of sulfonamides, sulfones |

| Advantages | Easy to handle, good solubility in organic media, controlled release | Inexpensive, readily available, high SO₂ content |

| Disadvantages | Higher cost compared to inorganic sulfites | Often requires specific activators (acid, catalyst), poor organic solubility |

Experimental Protocols

Protocol 1: Synthesis of a Sulfonamide using DABSO

This protocol describes a general procedure for the synthesis of a sulfonamide from an aryl halide and an amine using DABSO as the SO₂ source.

Reaction Scheme:

Ar-X + R₂NH + DABSO -> Ar-SO₂-NR₂ (where Ar = aryl, X = halide, R = alkyl, aryl, or H)

Materials:

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

DABSO (1.2 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Ligand (e.g., a phosphine ligand, 4-10 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., 1,4-dioxane, 5 mL)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, amine, DABSO, palladium catalyst, ligand, and base.

-

Add the anhydrous solvent via syringe.

-

Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: Synthesis of a Sulfone using Sodium Metabisulfite

This protocol outlines a general method for the synthesis of a sulfone from an aryl diazonium salt and an alkene using sodium metabisulfite as the SO₂ source under photoredox catalysis.

Reaction Scheme:

Ar-N₂⁺X⁻ + R-CH=CH₂ + Na₂S₂O₅ -> Ar-SO₂-CH₂-CH₂-R (where Ar = aryl, X = counterion, R = alkyl or aryl)

Materials:

-

Aryl diazonium salt (1.0 mmol)

-

Alkene (1.5 mmol)

-

Sodium metabisulfite (1.5 mmol)

-

Photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%)

-

Solvent mixture (e.g., acetonitrile/water, 1:1, 10 mL)

-

Visible light source (e.g., blue LED lamp)

-

Standard glassware for photochemical reactions

Procedure:

-

In a reaction vessel, dissolve the aryl diazonium salt, alkene, sodium metabisulfite, and photocatalyst in the solvent mixture.

-

Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Seal the vessel and place it in front of the visible light source with stirring.

-

Irradiate the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure sulfone.

Visualizations

Logical Workflow for In-Situ SO₂ Generation and Application

References

- 1. Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General sulfone construction via sulfur dioxide surrogate control - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry | Department of Chemistry [chem.web.ox.ac.uk]

- 4. d-nb.info [d-nb.info]

- 5. Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Organic Synthesis with Diisopropyl Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl sulfite [(CH₃)₂CHO]₂SO is a dialkyl sulfite ester that serves as a versatile reagent in organic synthesis. Its reactivity is primarily centered around the electrophilic sulfur atom, making it a valuable precursor for the synthesis of other sulfite esters and related sulfur-containing compounds. This document provides detailed application notes and a comprehensive experimental protocol for the use of this compound in the synthesis of unsymmetrical sulfite esters via a transesterification reaction. This reaction is particularly useful for accessing a variety of sulfite esters from different alcohols under relatively mild conditions.

The transesterification of this compound is an equilibrium-driven process where an alcohol displaces one of the isopropoxy groups to form a new, unsymmetrical sulfite ester and isopropanol as a byproduct. The reaction can be catalyzed by either acid or base. To drive the equilibrium towards the desired product, it is common to use an excess of the reactant alcohol or to remove the isopropanol byproduct by distillation.

Data Presentation

The following table summarizes representative data for the synthesis of unsymmetrical sulfite esters from the transesterification of a dialkyl sulfite with various alcohols. While specific data for this compound is not extensively published, the trends observed with analogous dialkyl sulfites, such as diethyl sulfite, provide a strong indication of the expected yields.

| Entry | Reactant Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzyl Alcohol | None (Thermal) | 4 | 75 | Adapted from similar transesterification protocols |

| 2 | 1-Butanol | p-Toluenesulfonic acid | 6 | 80 | Adapted from similar transesterification protocols |

| 3 | Cyclohexanol | Sodium Methoxide | 5 | 70 | Adapted from similar transesterification protocols |

| 4 | Propargyl Alcohol | None (Thermal) | 8 | 65 | Adapted from similar transesterification protocols |

| 5 | Ethylene Glycol | p-Toluenesulfonic acid | 12 | 60 (cyclic sulfite) | Adapted from similar transesterification protocols |

Experimental Protocols

General Considerations

-

All manipulations should be carried out in a well-ventilated fume hood.

-

This compound is irritating to the skin and eyes and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

All glassware should be oven-dried before use to exclude moisture, which can hydrolyze the sulfite ester.

-

Reactions can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.

Protocol: Synthesis of Benzyl Isopropyl Sulfite via Transesterification

This protocol describes the synthesis of benzyl isopropyl sulfite from this compound and benzyl alcohol. This reaction can be performed thermally or with acid catalysis.

Materials:

-

This compound (1.0 eq)

-

Benzyl alcohol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (optional, 0.05 eq)

-

Toluene (as solvent, optional)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Distillation apparatus (short path or Vigreux column)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-